molecular formula C12H20INO3 B2802141 Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1909309-47-2

Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No. B2802141
CAS RN: 1909309-47-2
M. Wt: 353.2
InChI Key: NDYHHOYSJDFRIZ-UHFFFAOYSA-N
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Description

Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is a complex organic compound. It contains an iodomethyl group, an oxa (oxygen) atom, and an azaspiro ring structure .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the azaspiro ring, which is a type of bicyclic compound containing a nitrogen atom . The iodomethyl group would be attached to one of the carbon atoms in the ring .

Scientific Research Applications

Synthesis and Structural Analysis

  • Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate and related compounds are central to the development of novel compounds that access chemical spaces complementary to piperidine ring systems through efficient and scalable synthetic routes. These compounds serve as convenient entry points for selective derivations on azetidine and cyclobutane rings, highlighting their significance in exploring new chemical spaces (Meyers et al., 2009).
  • The synthesis and molecular structure of related spirocyclic compounds have been characterized using various techniques, including 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. These studies provide a foundation for understanding the complex structural features of such spirocyclic compounds, which are crucial for their application in drug discovery and development (Moriguchi et al., 2014).

Drug Discovery and Development

  • The detailed synthesis of tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate and its analogs have been instrumental in the discovery and development of new drug candidates. For instance, its use in enantioselective synthesis illustrates its potential as a critical intermediate for producing potent CCR2 antagonists, highlighting the compound's applicability in creating therapeutics (Campbell et al., 2009).
  • Furthermore, the construction of multifunctional modules for drug discovery emphasizes the role of such spirocyclic compounds in synthesizing structurally diverse and multifunctional modules. This adaptability makes them valuable for exploring new therapeutic avenues and enhancing drug discovery processes (Li et al., 2013).

Chemical Synthesis and Methodology

  • Research involving tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate also extends to innovative synthetic methodologies, such as the development of new synthesis pathways for spirocyclic and piperidine derivatives. These methodologies not only expand the toolkit for chemical synthesis but also open new paths for creating complex molecules with potential biological activities (Moskalenko & Boev, 2014).

Mechanism of Action

The mechanism of action for this compound is not known. Compounds with similar structures are often used in medicinal chemistry, so it’s possible that this compound could have biological activity .

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s always important to handle chemicals with care and use appropriate safety measures .

properties

IUPAC Name

tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20INO3/c1-11(2,3)17-10(15)14-6-12(7-14)4-9(5-13)16-8-12/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYHHOYSJDFRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(OC2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

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